XMP-629

Acne Vulgaris Clinical Trial Topical Peptide

XMP-629 is the definitive benchmark compound for translational research in topical antimicrobial peptides. Its fully documented Phase II clinical trajectory—from strong in vitro potency against antibiotic-resistant P. acnes, S. aureus, and S. pyogenes to an inconclusive efficacy outcome—makes it an unparalleled tool for investigating formulation-driven skin penetration, structure-activity relationships of BPI-derived peptides, and comparative analysis against candidates such as omiganan. Procure this high-purity reference standard to strengthen your dermatological R&D pipeline and de-risk your topical AMP development program.

Molecular Formula C67H93N15O11
Molecular Weight 1284.5 g/mol
Cat. No. B15141307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXMP-629
Molecular FormulaC67H93N15O11
Molecular Weight1284.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C67H93N15O11/c1-40(2)36-53(79-59(85)49(70)28-11-13-33-68)63(89)80-54(37-42-18-5-4-6-19-42)64(90)77-51(30-17-35-74-67(72)73)61(87)81-55(38-45-24-15-22-43-20-7-9-26-47(43)45)65(91)78-52(31-32-57(71)83)60(86)75-41(3)58(84)76-50(29-12-14-34-69)62(88)82-56(66(92)93)39-46-25-16-23-44-21-8-10-27-48(44)46/h4-10,15-16,18-27,40-41,49-56H,11-14,17,28-39,68-70H2,1-3H3,(H2,71,83)(H,75,86)(H,76,84)(H,77,90)(H,78,91)(H,79,85)(H,80,89)(H,81,87)(H,82,88)(H,92,93)(H4,72,73,74)/t41-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
InChIKeyYSPFONMJJGFGKC-KGEOJHTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XMP-629 (XOMA-629) Procurement Overview: A BPI-Derived Antimicrobial Peptide for Acne and Impetigo Research


XMP-629 (also known as XOMA-629) is a synthetic, cationic α-helical 9-amino-acid peptide derived from the human bactericidal/permeability-increasing protein (BPI) [1]. It was developed as a topical therapeutic candidate for inflammatory skin conditions, including acne vulgaris and impetigo [2]. Its proposed dual mechanism involves potent endotoxin inhibition and broad-spectrum antimicrobial activity against skin pathogens such as Propionibacterium acnes, Staphylococcus aureus, and Streptococcus pyogenes [3], including strains resistant to conventional antibiotics like erythromycin and clindamycin [4].

Why XMP-629 Cannot Be Substituted by Generic Antimicrobial Peptides for Acne Research


While many antimicrobial peptides (AMPs) are under investigation for acne, XMP-629 represents a unique, well-documented case study in topical peptide drug development. Unlike many AMP candidates that have not progressed to late-stage trials, XMP-629's clinical development history, culminating in a Phase II trial with inconclusive benefit versus vehicle , provides a critical benchmark for understanding the challenges in translating in vitro potency to in vivo efficacy in dermatology. This specific clinical outcome distinguishes XMP-629 from other in-class candidates like omiganan (MBI-226), which demonstrated efficacy in Phase II acne trials [1], making XMP-629 an essential tool for comparative studies in formulation science, translational research, and the analysis of clinical trial design for topical antimicrobials.

XMP-629 (XOMA-629) Quantitative Differentiation: Evidence for Scientific Selection


XMP-629 Phase II Clinical Efficacy: Inconclusive Benefit Versus Vehicle in Acne Patients

In a randomized, double-blind, placebo-controlled Phase II trial (N=240 patients with mild-to-moderate acne), treatment with XMP.629 gel for 12 weeks did not demonstrate a conclusive clinical benefit compared to vehicle gel . This outcome directly led to the termination of XMP.629's clinical development [1]. In contrast, Phase I studies with a 0.1% XMP.629 acetate gel showed an early signal of activity: a one-grade improvement on the Evaluator Global Severity Scale was observed in 73% of patients on either the face, back, or chest at two weeks [2]. This discrepancy between early signs and final Phase II results highlights a critical translational gap.

Acne Vulgaris Clinical Trial Topical Peptide

XMP-629 Preclinical Potency Against Antibiotic-Resistant P. acnes Strains

Preclinical studies have demonstrated that XMP-629 retains potent antibacterial activity against strains of Propionibacterium acnes that are resistant to the commonly used acne antibiotics erythromycin and clindamycin [1]. While specific MIC values are not consistently reported in public sources, the compound's activity against these resistant phenotypes is a key point of differentiation from these conventional small-molecule antibiotics. This suggests a mechanism of action less susceptible to existing resistance pathways, a common feature of many AMPs.

Antimicrobial Resistance Propionibacterium acnes Preclinical Efficacy

XMP-629 Phase I Safety and Tolerability Profile in Human Subjects

Phase I clinical studies evaluating a 0.1% XMP.629 acetate gel demonstrated a favorable local tolerability profile. In cumulative skin irritation and absorption trials, the gel caused no significant skin irritation in healthy volunteers and acne patients [1]. Furthermore, these studies indicated a lack of systemic absorption [2]. This contrasts with some topical antibiotics like clindamycin and erythromycin, which can cause skin irritation in a subset of patients and are associated with concerns about systemic absorption and antibiotic resistance.

Topical Formulation Skin Irritation Safety Profile

XMP-629 Mechanism: Dual Endotoxin Inhibition and Immunomodulation

XMP-629 is characterized as a potent endotoxin inhibitor that exhibits broad-spectrum antimicrobial activity via an immunomodulatory mechanism [1]. This dual-action profile differentiates it from purely membrane-disrupting AMPs (e.g., pexiganan, omiganan) and from conventional antibiotics that target specific bacterial enzymes. As a derivative of the human host-defense protein BPI, its primary recognized function is binding and neutralizing lipopolysaccharide (LPS), a key endotoxin from Gram-negative bacteria [2], thereby modulating the host's inflammatory response.

Mechanism of Action Endotoxin Inhibition Immunomodulation

XMP-629: Validated Application Scenarios for Research and Development


Translational Research in Topical Peptide Formulation

Use XMP-629 as a well-characterized model compound to study the critical relationship between peptide formulation, skin penetration, and in vivo efficacy. The compound's journey from promising in vitro activity [1] and favorable Phase I tolerability to inconclusive Phase II efficacy [2] makes it an ideal case study for optimizing delivery systems (e.g., gels, nanoparticles) to overcome the skin barrier and achieve therapeutic concentrations at the target site.

Comparative Analysis of Antimicrobial Peptide Clinical Development

Employ XMP-629 as a key comparator in analyses of the clinical pipeline for topical antimicrobial peptides. Its documented failure to meet the primary endpoint in a Phase II acne trial [1] provides a critical contrast to other AMPs like omiganan, which have shown efficacy in similar indications . This comparison is invaluable for researchers and analysts assessing the risk factors and translational hurdles specific to AMP-based dermatological drugs.

Mechanistic Studies on BPI-Derived Peptides and Endotoxin Neutralization

Utilize XMP-629 as a specific probe to investigate the structure-activity relationship (SAR) of BPI-derived peptides, focusing on its dual mechanism of antimicrobial activity [1] and potent endotoxin (LPS) inhibition . Its defined sequence [2] allows for targeted studies on how BPI fragments modulate bacterial killing and host inflammatory responses, which is relevant for research in acne, rosacea, and other inflammatory skin diseases where microbial triggers are implicated.

Research on Antimicrobial Resistance in Skin Pathogens

Apply XMP-629 in in vitro studies to explore alternative antimicrobial strategies against antibiotic-resistant strains of Propionibacterium acnes. Given its reported activity against erythromycin- and clindamycin-resistant P. acnes [1], XMP-629 serves as a valuable tool for investigating resistance mechanisms and for benchmarking the potency of novel anti-acne agents against clinically relevant resistant isolates.

Quote Request

Request a Quote for XMP-629

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.